molecular formula C14H16ClN B13726324 Phenethyl-phenyl-amine hydrochloride

Phenethyl-phenyl-amine hydrochloride

Cat. No.: B13726324
M. Wt: 233.73 g/mol
InChI Key: XPKPOJYKFNMGBD-UHFFFAOYSA-N
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Description

Phenethyl-phenyl-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. It is a hydrochloride salt form of phenethyl-phenyl-amine, which is known for its role as a central nervous system stimulant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenethyl-phenyl-amine hydrochloride typically involves the reaction of phenethylamine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Phenethyl-phenyl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various amine derivatives .

Scientific Research Applications

Phenethyl-phenyl-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Phenethyl-phenyl-amine hydrochloride exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenethyl-phenyl-amine hydrochloride is unique due to its specific interaction with TAAR1 and VMAT2, which distinguishes it from other phenethylamines. Its relatively mild stimulant effects and potential therapeutic applications make it a compound of interest in various research fields .

Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

N-(2-phenylethyl)aniline;hydrochloride

InChI

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H

InChI Key

XPKPOJYKFNMGBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2.Cl

Origin of Product

United States

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